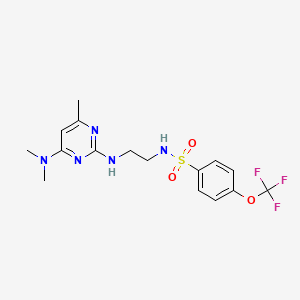

N-(2-((4-(dimethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)-4-(trifluoromethoxy)benzenesulfonamide

Description

Properties

IUPAC Name |

N-[2-[[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino]ethyl]-4-(trifluoromethoxy)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20F3N5O3S/c1-11-10-14(24(2)3)23-15(22-11)20-8-9-21-28(25,26)13-6-4-12(5-7-13)27-16(17,18)19/h4-7,10,21H,8-9H2,1-3H3,(H,20,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOVXPZGRLGDAPH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)NCCNS(=O)(=O)C2=CC=C(C=C2)OC(F)(F)F)N(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20F3N5O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Research indicates that this compound exhibits various biological activities, including:

1. Antitumor Activity

- The compound has shown promise as an anticancer agent by inhibiting specific enzymes involved in tumor growth. For instance, related compounds have been found to inhibit histone deacetylases (HDACs), leading to apoptosis in cancer cells .

2. Enzyme Inhibition

- Similar sulfonamide derivatives have been evaluated for their ability to inhibit enzymes such as α-glucosidase and acetylcholinesterase, indicating potential therapeutic applications in diabetes and neurodegenerative diseases .

3. Antimicrobial Properties

- The sulfonamide structure is known for its antimicrobial effects, making this compound a candidate for developing new antibiotics .

Case Studies

Several studies have investigated the applications of this compound:

In Vitro Studies

- In vitro experiments demonstrated that the compound can induce G1 cell cycle arrest in various cancer cell lines, supporting its potential as an anticancer agent.

In Vivo Efficacy

- Animal models have shown significant inhibition of tumor growth following administration of this compound, indicating good bioavailability and therapeutic potential in clinical settings.

Mechanism of Action

The mechanism by which N-(2-((4-(dimethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)-4-(trifluoromethoxy)benzenesulfonamide exerts its effects generally involves:

Binding to molecular targets: : Such as enzymes or receptors.

Interfering with biochemical pathways: : By mimicking or inhibiting natural substrates or cofactors.

Modulating cell signaling: : Due to the presence of the trifluoromethoxy group which can influence electron density and binding affinity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle and Substituent Variations

- N-(4-((4-(Diethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)-4-methoxybenzenesulfonamide (923216-86-8): Key Differences:

- Pyrimidine substituent: Diethylamino (vs. dimethylamino in the target compound).

- Sulfonamide group: Methoxy (vs. trifluoromethoxy).

- Implications :

- The diethylamino group may reduce solubility compared to dimethylamino due to increased hydrophobicity.

N-(5-(Benzyloxy)-3,4,6-trimethylpyridin-2-yl)-4-(trifluoromethyl)benzenesulfonamide (17d) :

- Key Differences :

- Core heterocycle: Pyridine (vs. pyrimidine).

- Substituent: Benzyloxy and trifluoromethyl (vs. dimethylamino and trifluoromethoxy). Implications:

- Pyridine lacks the hydrogen-bonding capacity of pyrimidine, possibly reducing target engagement.

- Trifluoromethyl may enhance lipophilicity but reduce metabolic stability compared to trifluoromethoxy .

Functional Group Modifications

- 4-(4-Amino-1-(1-(5-Fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide: Key Differences:

- Core structure: Pyrazolo-pyrimidine fused with chromenone.

- Substituents: Fluorinated aryl groups and methyl sulfonamide.

- Implications :

- Fluorination improves membrane permeability and bioavailability.

Linker and Pharmacophore Variations

- N-(4-((4-((2-(2-(2-Hydroxyethoxy)ethoxy)ethoxy)ethyl)(methyl)amino)-6-methylpyrimidin-2-yl)amino)phenyl)-2-phenylacetamide: Key Differences:

- Polyethylene glycol (PEG) linker replaces the ethylamino linker.

- Acetamide pharmacophore (vs. sulfonamide).

- Implications :

- PEG linkers improve aqueous solubility and prolong half-life but may reduce blood-brain barrier penetration.

- Acetamide lacks the sulfonamide’s strong hydrogen-bonding capacity, altering target specificity .

Comparative Data Table

Research Findings and Mechanistic Insights

- Electron-Withdrawing Groups : The trifluoromethoxy group in the target compound enhances metabolic stability compared to methoxy analogs, as seen in 923216-86-8 .

- Heterocycle Impact : Pyrimidine-based compounds generally exhibit higher target affinity than pyridine derivatives due to additional hydrogen-bonding sites .

- Fluorination : Fluorinated analogs (e.g., Example 53) show improved potency, likely due to increased binding to hydrophobic pockets and reduced off-target interactions .

Biological Activity

N-(2-((4-(dimethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)-4-(trifluoromethoxy)benzenesulfonamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article delves into the compound's biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a sulfonamide group, which is well-known for its diverse biological activities. The molecular formula of this compound is C₁₅H₁₈F₃N₅O₂S, with a molecular weight of approximately 395.48 g/mol. Its unique structure includes:

- Pyrimidine moiety : Known for antimicrobial properties.

- Sulfonamide group : Associated with antibacterial activities.

- Trifluoromethoxy group : Enhances lipophilicity and biological activity.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes or receptors involved in disease processes. Sulfonamides typically function by mimicking para-aminobenzoic acid (PABA), thereby inhibiting bacterial folic acid synthesis, which is crucial for bacterial growth and replication.

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial potential of compounds containing pyrimidine and sulfonamide groups. For instance:

- Antibacterial Activity : Compounds similar to this compound have demonstrated significant activity against Gram-positive and Gram-negative bacteria. For example, derivatives of pyrimidines showed higher antibacterial activity than standard drugs like penicillin .

- Antifungal Activity : Research indicates that certain pyrimidine derivatives exhibit antifungal properties against pathogens such as Candida albicans and Aspergillus niger .

Antitumor Activity

The compound's structural components suggest potential antitumor properties. Pyrimidine derivatives have been studied for their effectiveness against various cancer cell lines, with some showing inhibition of cell proliferation and induction of apoptosis in tumor cells .

Research Findings and Case Studies

A review of literature reveals several key studies investigating the biological activity of related compounds:

- In Vitro Studies : A series of pyrimidine derivatives were synthesized and tested for their antimicrobial properties. One study reported that certain derivatives exhibited MIC values as low as 75 µg/mL against Bacillus subtilis and Pseudomonas aeruginosa, indicating strong antibacterial effects .

- Structure-Activity Relationship (SAR) : SAR studies have shown that modifications at specific positions on the pyrimidine ring can enhance biological activity. For instance, the introduction of methoxy groups has been linked to increased antimicrobial efficacy .

- High-Throughput Screening : Recent advancements in phenotypic screening have identified compounds with broad-spectrum anti-infective properties, including activity against Trypanosomes and Mycobacterium tuberculosis species .

Summary Table of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.